(E)-2-Cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide
Description
(E)-2-Cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide is a synthetic acrylamide derivative featuring a cyano group at the β-position of the enamide backbone, a 2-ethoxyphenyl substituent on the amide nitrogen, and a 5-(4-methoxyphenyl)-1H-pyrazole moiety at the α-position. Its synthesis likely involves coupling reactions between functionalized pyrazole intermediates and acrylamide precursors, as observed in structurally analogous compounds .
Properties
IUPAC Name |
(E)-2-cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-29-20-7-5-4-6-19(20)25-22(27)16(13-23)12-17-14-24-26-21(17)15-8-10-18(28-2)11-9-15/h4-12,14H,3H2,1-2H3,(H,24,26)(H,25,27)/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXDXWDJPPSMAU-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)OC)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-Cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide, with CAS number 894308-02-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms through which it exerts its effects.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 388.4 g/mol. Its structure features a cyano group, an ethoxyphenyl moiety, and a pyrazole derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 894308-02-2 |
Synthesis
The synthesis of (E)-2-Cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide involves several steps, including the reaction of appropriate aryl amines with cyanoacrylamide derivatives under controlled conditions. Detailed procedures typically involve refluxing in organic solvents such as isopropanol with catalysts to facilitate the formation of the desired product.
Anti-inflammatory Activity
Research indicates that compounds similar to (E)-2-Cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide exhibit significant anti-inflammatory properties. For instance, in vitro studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar derivatives have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of (E)-2-Cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide with specific biological targets. For example, docking simulations against COX enzymes have indicated a favorable interaction profile, suggesting that this compound may act as an inhibitor of these enzymes, thereby modulating inflammatory responses .
Case Studies and Research Findings
- In Vivo Studies : In animal models, compounds similar to (E)-2-Cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide have shown reduced paw edema and inflammation when administered during induced inflammatory responses .
- Toxicology Assessment : Toxicological evaluations indicate that while these compounds show promising biological activities, they also require careful assessment for potential cytotoxic effects on human cell lines. The balance between efficacy and safety is crucial for therapeutic development .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to (E)-2-cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide exhibit promising anticancer activities. For instance, derivatives of pyrazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that a related pyrazole compound showed significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar pyrazole derivatives possess broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics. A study reported that certain analogs exhibited minimum inhibitory concentration (MIC) values as low as 2.50 µg/mL against various bacterial strains, suggesting their effectiveness in combating resistant pathogens .
Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory research. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. In vitro assays have demonstrated that these compounds can stabilize red blood cell membranes, indicating their potential to mitigate inflammation .
In Silico Studies
Recent advancements in computational chemistry have enabled researchers to conduct in silico studies to predict the interactions and efficacy of (E)-2-cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide with biological targets. These studies provide insights into the pharmacokinetics and pharmacodynamics of the compound, facilitating the design of more effective derivatives .
Synthesis and Characterization
The synthesis of (E)-2-cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide can involve multi-step organic reactions that yield high-purity products suitable for various applications in material sciences . The characterization of these compounds through techniques such as NMR spectroscopy and mass spectrometry ensures their structural integrity and functional efficacy.
Potential Applications in Nanotechnology
Emerging research suggests that pyrazole-based compounds could be utilized in nanotechnology for drug delivery systems due to their ability to form stable complexes with drugs and enhance bioavailability . This application opens avenues for innovative therapeutic strategies.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares a core acrylamide scaffold with several derivatives, differing primarily in substituent patterns, which critically influence reactivity, solubility, and target affinity. Key structural analogs include:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₂₃H₂₂N₄O₃.
Key Observations:
Substituent Effects on Reactivity: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with chlorophenyl (electron-withdrawing) in analogs like 8b and ’s compound . The 2-ethoxyphenyl substituent on the amide nitrogen may improve membrane permeability compared to bulkier groups (e.g., trifluoromethylphenyl in ’s compound) .
Backbone Variations :
- Unlike XCT790 , which uses a thiadiazole moiety for ERRα antagonism, the target compound’s pyrazole ring is more akin to kinase inhibitor scaffolds (e.g., sunvozertinib, a tyrosine kinase inhibitor with an acrylamide group) .
Challenges:
- Low yields (e.g., 4% for compound 22 ) highlight steric and electronic challenges with certain substituents.
- The target compound’s 4-methoxyphenyl group may require optimized coupling conditions to avoid demethylation or side reactions.
Physicochemical and Crystallographic Properties
Solubility and LogP :
- The target compound’s methoxy and ethoxy groups likely reduce logP (~3.5 estimated) compared to chlorinated analogs (e.g., logP ~4.2 for ’s compound) , enhancing aqueous solubility.
Crystallography :
- Pyrazole-acrylamide derivatives (e.g., ’s compound) often form stable crystals analyzable via SHELX programs . The target compound’s methoxy groups may facilitate hydrogen bonding, influencing crystal packing.
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The 5-(4-methoxyphenyl)-1H-pyrazol-4-yl group is typically synthesized via cyclocondensation of 4-methoxyphenylhydrazine with β-keto esters or diketones. For example:
- Step 1 : 4-Methoxyphenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to form 3-methyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate.
- Step 2 : Hydrolysis of the ester group yields 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, which is decarboxylated to 5-(4-methoxyphenyl)-1H-pyrazole.
Key Conditions :
| Reaction Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Ethanol | None | 80 | 85 |
| Decarboxylation | DMSO | NaOH | 120 | 78 |
Microwave-Assisted Pyrazole Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 4-methoxyphenylhydrazine hydrochloride and acetylacetone in DMSO, irradiated at 100°C (50 W, 5 min), produces the pyrazole derivative in 90% yield.
Formation of the Enamide Moiety
Synthesis of N-(2-Ethoxyphenyl)-2-cyanoacetamide
The cyanoacetamide side chain is prepared via acylation of 2-ethoxyaniline with ethyl cyanoacetate:
- Procedure : 2-Ethoxyaniline (1 mmol) and ethyl cyanoacetate (1.2 mmol) are heated at 150°C for 6 h without solvent, yielding N-(2-ethoxyphenyl)-2-cyanoacetamide (87% yield).
Optimization Note : Excess ethyl cyanoacetate prevents dimerization of the aniline.
Michael Addition-Elimination Route to the Target Compound
Reaction Mechanism
The final step involves a Michael addition-elimination between 5-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and N-(2-ethoxyphenyl)-2-cyanoacetamide:
- Michael Addition : The active methylene group of the cyanoacetamide attacks the aldehyde’s α,β-unsaturated double bond, forming an adduct.
- Elimination : Malononitrile is eliminated, yielding the (E)-configured enamide.
Synthetic Protocol :
- Reactants : Pyrazole-4-carbaldehyde (1 mmol), N-(2-ethoxyphenyl)-2-cyanoacetamide (1 mmol)
- Conditions : Ethanol/water (1:1), NaOH (1 mmol), reflux, 12 h
- Yield : 95% after recrystallization from DMSO
Characterization Data :
- IR (KBr) : 3455 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), 1663 cm⁻¹ (C=O)
- ¹H NMR (DMSO-d₆) : δ 8.08 (s, 1H, vinylic H), 7.45–7.84 (m, 9H, aromatic H), 0.93 (d, 6H, CH₃)
Alternative Synthetic Approaches
Condensation with Enaminones
Enaminones derived from 5-(4-methoxyphenyl)pyrazole react with cyanoacetamides in dioxane/NaH to form the enamide via tandem Michael addition and elimination.
- Yield : 76%
- Advantage : Avoids harsh basic conditions.
One-Pot Microwave Synthesis
Combining pyrazole-4-carbaldehyde, cyanoacetamide, and NaOH in a microwave reactor (100°C, 50 W, 5 min) achieves 88% yield.
Optimization Challenges and Solutions
- Regioselectivity : Use of bulky bases (e.g., NaH) favors formation of the (E) isomer.
- Purification : Recrystallization from DMSO removes unreacted starting materials and byproducts.
- Catalyst Choice : Palladium catalysts (e.g., Pd₂(dba)₃) improve reaction rates in microwave-assisted syntheses.
Applications and Derivatives
The compound’s structural analogs exhibit:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (E)-2-Cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of the pyrazole core with ethoxyphenyl and methoxyphenyl moieties. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency .
- Catalyst optimization : Use of mild bases (e.g., K₂CO₃) to minimize side reactions .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Recommended techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., E-configuration of the enamide group) .
- IR spectroscopy : Identifies functional groups (e.g., cyano stretch at ~2200 cm⁻¹, carbonyl at ~1650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and absolute configuration for enantiopure samples .
Q. What preliminary biological screening approaches are suitable for this compound?
- In vitro assays :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Enzyme inhibition : Kinase or protease inhibition assays targeting pathways relevant to inflammation or oncology .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., enamide formation) be elucidated?
- Experimental strategies :
- Kinetic studies : Monitor intermediates via time-resolved HPLC or LC-MS to propose stepwise vs. concerted mechanisms .
- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace proton transfer pathways .
- Computational modeling : DFT calculations (e.g., Gaussian) to map energy profiles and transition states .
Q. What strategies address contradictory biological activity data across different assays?
- Resolution methods :
- Dose-response curves : Confirm activity thresholds and eliminate false positives from non-specific binding .
- Structural analogs : Compare activity with derivatives (e.g., replacing ethoxyphenyl with fluorophenyl) to identify pharmacophores .
- Assay standardization : Use identical cell lines, serum concentrations, and incubation times to reduce variability .
Q. How can computational tools predict and optimize the compound’s pharmacokinetic properties?
- In silico approaches :
- ADMET prediction : Tools like SwissADME estimate solubility, logP, and CYP450 interactions .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., COX-2, EGFR) .
- QSAR modeling : Correlate substituent electronic effects (e.g., methoxy vs. ethoxy) with bioactivity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?
- Hypothesis testing :
- Solvent polarity index : Compare solubility in DMSO (polar) vs. dichloromethane (non-polar) to assess hydrophilicity .
- pH-dependent studies : Evaluate ionization states (e.g., using Henderson-Hasselbalch equation) to explain discrepancies .
- Thermodynamic analysis : Measure ΔG of dissolution via calorimetry to identify entropy/enthalpy contributions .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Quality control protocols :
- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR for real-time reaction tracking .
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) via response surface methodology .
- Stability studies : Assess degradation under stress conditions (heat, light) to refine storage protocols .
Comparative Studies
Q. How does the bioactivity of this compound compare to structurally similar pyrazole derivatives?
- Key findings :
- Thiazole vs. pyrazole cores : Thiazole-containing analogs (e.g., ) show higher antimicrobial activity but lower solubility .
- Substituent effects : Methoxy groups enhance metabolic stability compared to ethoxy in hepatic microsome assays .
- Enamide configuration : E-isomers exhibit superior target affinity vs. Z-isomers due to steric alignment .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures in , and 13.
- Analytical workflows : Detailed NMR/IR parameters in and .
- Biological assay templates : Standardized protocols from , and 19.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
